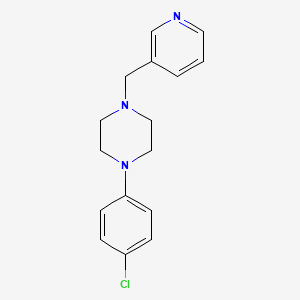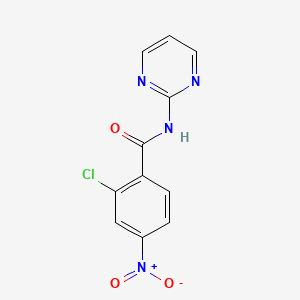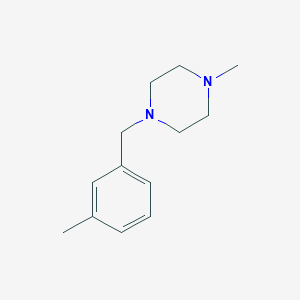
1-(4-chlorophenyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including compounds similar to “1-(4-chlorophenyl)-4-(3-pyridinylmethyl)piperazine”, often involves complex reactions where these compounds undergo extensive metabolism, notably CYP3A4-dependent N-dealkylation. This process results in various metabolites that significantly influence the compound's pharmacokinetics and pharmacodynamics within the human body (Caccia, 2007).
Molecular Structure Analysis
The molecular structure of “this compound” and similar piperazine derivatives is crucial for their interaction with biological targets. Structural modifications in the piperazine moiety can lead to novel derivatives or analogues intended to overcome limitations associated with current medications, including solubility, bioavailability, and cost-effectiveness issues. Nature provides various bioactive components having piperazine nuclei, indicating the potential of structural modifications for enhanced activity (Chopra et al., 2023).
Chemical Reactions and Properties
Arylcycloalkylamines, such as phenyl piperidines and piperazines, contain pharmacophoric groups crucial for the binding affinity at D(2)-like receptors. Modifications to these groups can significantly affect the potency and selectivity of these compounds, highlighting the importance of understanding the chemical reactions and properties of piperazine derivatives (Sikazwe et al., 2009).
Physical Properties Analysis
The physical properties of piperazine derivatives, including “this compound”, are influenced by their structural features. The solubility, crystallinity, and melting point are key parameters that affect the compound's application in various formulations. The association pattern of these amphiphilic drug molecules in aqueous solution, determined by their hydrophobic and aromatic or heteroaromatic ring systems, is critical for their bioavailability and therapeutic efficacy (Attwood, 1995).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-15-3-5-16(6-4-15)20-10-8-19(9-11-20)13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQBOKICWJMKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5652955.png)
![3-(1H-1,2,4-triazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5652959.png)
![1-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5652964.png)


![N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5652975.png)

![thiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5652990.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B5652994.png)
![N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide](/img/structure/B5653002.png)
![5-(dimethylamino)-2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5653009.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5653018.png)
![2-(pyridin-3-ylmethyl)-9-(4,4,4-trifluorobutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653024.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-2-(4-morpholinyl)-1H-benzimidazole-5-carboxamide](/img/structure/B5653037.png)